REACTION_CXSMILES
|
CN(C)C=O.F[C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][CH:8]=1.[NH:15]1[CH:19]=[CH:18][N:17]=[CH:16]1.[H-].[Na+]>O>[C:13]([C:10]1[CH:11]=[CH:12][C:7]([N:15]2[CH:19]=[CH:18][N:17]=[CH:16]2)=[CH:8][CH:9]=1)#[N:14] |f:3.4|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
72.67 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 4 hours and subsequently overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted a number of times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
finally dried further at 60° C. under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N1C=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |